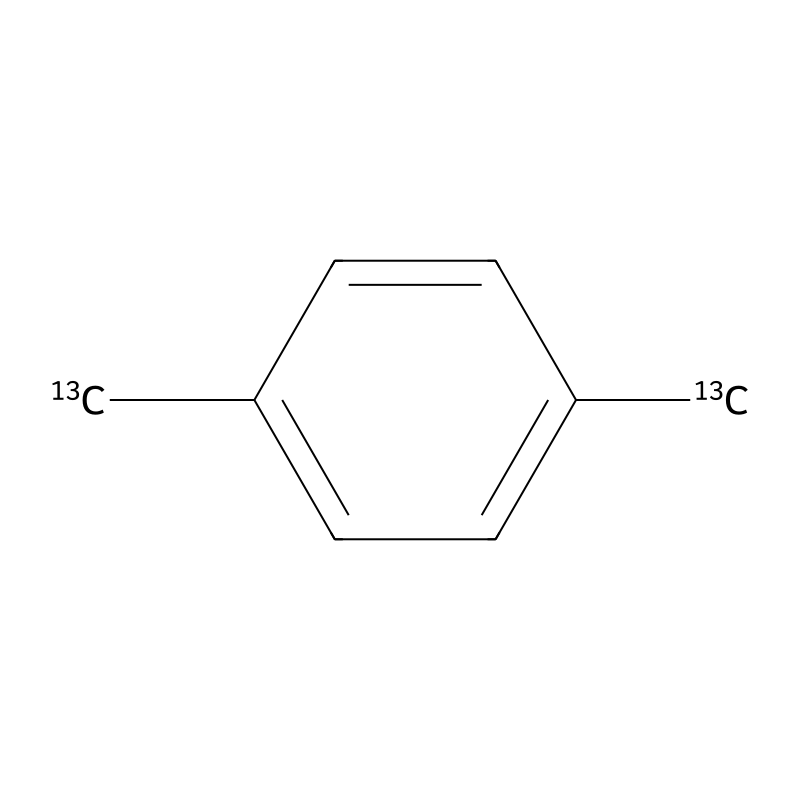

p-Xylene-dimethyl-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

p-Xylene-dimethyl-13C2 is a stable isotopologue of p-xylene, an aromatic hydrocarbon with the molecular formula C8H10. The compound features two carbon-13 isotopes incorporated into its structure, which distinguishes it from the more common p-xylene. p-Xylene itself is one of three isomers of dimethylbenzene, characterized by the presence of two methyl groups at the para positions (1,4) on the benzene ring. This unique arrangement contributes to its distinct physical and chemical properties compared to its isomers, o-xylene and m-xylene, which have their methyl groups in ortho and meta positions, respectively .

- Electrophilic Aromatic Substitution: p-Xylene can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring. Common electrophiles include halogens (e.g., bromination), nitronium ions (nitration), and sulfonic acid (sulfonation).

- Oxidation: It can be oxidized to produce terephthalic acid, a key precursor for polyester production.

- Polymerization: p-Xylene can polymerize to form poly(p-xylene) or be used in the synthesis of polyesters like polyethylene terephthalate (PET) through esterification reactions with terephthalic acid and ethylene glycol .

The synthesis of p-xylene-dimethyl-13C2 typically involves isotopic labeling techniques where natural p-xylene is reacted with carbon-13 labeled reagents. Common methods include:

- Catalytic Reforming: This process involves the catalytic conversion of petroleum naphtha to produce xylenes, followed by isotopic labeling using carbon-13 sources.

- Chemical Exchange Reactions: Carbon-12 in existing p-xylene can be partially replaced with carbon-13 through specific

p-Xylene-dimethyl-13C2 has several applications primarily in research contexts:

- NMR Spectroscopy: The compound is used in nuclear magnetic resonance spectroscopy studies due to its isotopic labeling, which allows for enhanced resolution and understanding of molecular dynamics.

- Tracer Studies: It serves as a tracer in metabolic studies and environmental monitoring because the carbon-13 label can be tracked within biological systems or chemical processes.

- Polymer Research: As a precursor for various polymers, it aids in studying polymerization mechanisms and properties when incorporated into synthetic pathways .

Interaction studies involving p-xylene-dimethyl-13C2 focus on its behavior in biological systems and its interactions with other compounds. Research typically examines:

- Metabolic Pathways: Understanding how this compound is metabolized in organisms can provide insights into its safety and environmental impact.

- Chemical Reactivity: Studies on how p-xylene-dimethyl-13C2 interacts with various electrophiles help elucidate reaction mechanisms relevant to synthetic organic chemistry.

While specific interaction studies on this isotopologue are sparse, general trends observed with p-xylene can be extrapolated .

p-Xylene-dimethyl-13C2 shares similarities with other dimethylbenzene isomers but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| o-Xylene | Ortho-dimethylbenzene | Methyl groups at positions 1 and 2; different reactivity |

| m-Xylene | Meta-dimethylbenzene | Methyl groups at positions 1 and 3; distinct properties |

| Toluene | Methylbenzene | Only one methyl group; simpler structure |

| Ethylbenzene | Ethyl-substituted benzene | One ethyl group instead of two methyl groups |

p-Xylene-dimethyl-13C2's unique feature lies in its carbon isotopes, allowing for specific applications in research that other similar compounds cannot fulfill. Its distinct arrangement makes it particularly valuable for studies requiring precise molecular tracking or analysis .

Advanced Synthesis Protocols for Site-Specific ¹³C Incorporation

The synthesis of p-xylene-dimethyl-¹³C₂ requires precise control over isotopic incorporation to achieve >99% purity. Two primary methods dominate:

Friedel-Crafts Alkylation:

Benzene reacts with ¹³C-labeled methyl chloride in the presence of AlCl₃, producing para-substituted xylene via electrophilic aromatic substitution. This method yields 85–92% isotopic purity but requires post-synthetic chromatography to remove ortho/meta isomers.Solid-State Cross-Coupling:

Hypercrosslinked polymers synthesized from α,α′-dibromo-p-xylene and carbazole precursors enable template-directed ¹³C incorporation. FeCl₃-mediated polymerization at 80°C in dichloroethane achieves 89% yield with minimal scrambling.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | ¹³C Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 85–92 | 95–98 | Scalability |

| Solid-State Coupling | 89 | >99 | Minimal isomerization |

| Erythrose Biosynthesis | 67–84 | 90–95 | Ortho-position specificity |

Erythrose-Mediated Biosynthetic Pathways for Ortho-Position ¹³C Enrichment

Erythrose-4-phosphate serves as a metabolic precursor for shikimate pathway intermediates, enabling site-specific ¹³C labeling in aromatic amino acids. When [4-¹³C]-erythrose is combined with deuterated pyruvate in E. coli cultures:

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;

acute toxicity, inhalation];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant